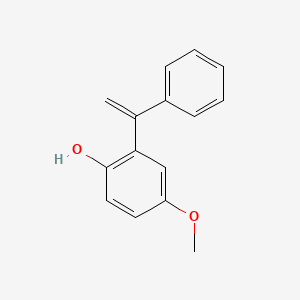

Phenol, 4-methoxy-2-(1-phenylethenyl)-

Description

This compound is synthesized via iodine- or hydrobromic acid-mediated cyclization reactions, as evidenced by its presence in intermediates for isothiochromes and 1,3-dihydrobenzo[c]thiophenes .

Properties

CAS No. |

62594-98-3 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

4-methoxy-2-(1-phenylethenyl)phenol |

InChI |

InChI=1S/C15H14O2/c1-11(12-6-4-3-5-7-12)14-10-13(17-2)8-9-15(14)16/h3-10,16H,1H2,2H3 |

InChI Key |

FZVGLYLNXHKKKP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Theoretical Basis

The Heck reaction represents one of the most versatile and widely employed methods for introducing styryl groups into aromatic systems. This palladium-catalyzed cross-coupling reaction between aryl halides and alkenes provides a direct route to the target compound.

The reaction proceeds through a catalytic cycle involving:

- Oxidative addition of the aryl halide to Pd(0)

- Alkene coordination and migratory insertion

- β-hydride elimination to form the new carbon-carbon bond

- Base-mediated catalyst regeneration

Starting Materials Selection

For the synthesis of 4-methoxy-2-(1-phenylethenyl)phenol, the following starting materials are recommended:

- 2-Iodo-4-methoxyphenol or 2-bromo-4-methoxyphenol

- Styrene

- Palladium catalyst

- Phosphine ligands

- Appropriate base

Catalyst Systems

Various palladium catalysts have been investigated for styrenyl-selective Heck reactions. The catalyst choice significantly impacts both yield and stereoselectivity of the product.

Table 1: Palladium Catalyst Systems for Heck Coupling

| Catalyst | Ligand | Advantages | Disadvantages |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Readily available, good activity | Moderate selectivity |

| Pd₂(dba)₃ | P(o-tol)₃ | High activity, good E-selectivity | Sensitive to air, higher cost |

| PdCl₂ | BINAP | Excellent stereoselectivity | Requires higher temperatures |

| Pd EnCat®40 | - | Recyclable, environmentally friendly | Lower activity |

| Pd(PPh₃)₄ | - | Single component system | Limited shelf stability |

Reaction Conditions Optimization

The synthesis of 4-methoxy-2-(1-phenylethenyl)phenol via Heck coupling requires careful optimization of reaction parameters. Studies have demonstrated that temperature, solvent choice, and base significantly impact both yield and stereoselectivity.

Based on the literature, the following conditions have been identified as optimal:

Table 2: Optimized Reaction Conditions for Heck Coupling

| Parameter | Optimized Condition | Effect on Reaction |

|---|---|---|

| Temperature | 110-120°C | Higher temperatures favor reaction completion but may decrease E-selectivity |

| Solvent | Dimethylformamide or Dimethylacetamide | Polar aprotic solvents facilitate dissolution of reactants and stabilize intermediates |

| Base | Triethylamine or Sodium Acetate | Moderately strong bases effectively neutralize HX byproducts without side reactions |

| Reaction Time | 8-24 hours | Extended time ensures complete conversion |

| Catalyst Loading | 1-5 mol% | Higher loading accelerates reaction but increases cost |

Representative Procedure

A representative procedure for the synthesis of 4-methoxy-2-(1-phenylethenyl)phenol adapted from related Heck couplings is as follows:

- In a flame-dried reaction vessel under nitrogen atmosphere, combine 2-iodo-4-methoxyphenol (1.0 equiv), palladium acetate (2-5 mol%), triphenylphosphine (4-10 mol%), and triethylamine (2.0 equiv) in anhydrous dimethylformamide.

- Add styrene (1.2-1.5 equiv) and heat the reaction mixture to 110°C for 12-24 hours.

- Monitor reaction progress by thin-layer chromatography or gas chromatography.

- After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

- Wash the organic layer with water, brine, and dry over anhydrous magnesium sulfate.

- Remove solvent under reduced pressure and purify the crude product by column chromatography.

Expected yields range from 65-85% depending on specific conditions and starting material quality.

Alternative Synthetic Approaches

Ullmann-Type Coupling Followed by Functionalization

An alternative approach involves an Ullmann-type coupling to form a diphenylamine intermediate, followed by subsequent functionalization to introduce the styryl moiety. This approach is inspired by the methods described for related compounds.

The general strategy involves:

- Copper-catalyzed coupling of 2-methyl-4-aminoanisole with o-chlorobenzoic acid

- Decarboxylation to form the diphenylamine core

- Functionalization of the methyl group to introduce the styryl moiety

Wittig and Horner-Wadsworth-Emmons Approaches

The Wittig and related olefination reactions provide another versatile route to synthesize the target compound:

- Preparation of 4-methoxy-2-formylphenol from 4-methoxyphenol via formylation

- Wittig reaction with benzyltriphenylphosphonium salt

- Purification to obtain the desired styryl derivative

This approach offers excellent stereoselectivity but may require protection of the phenol hydroxyl group to prevent side reactions.

Styrenyl Carboxylic Acid Approach

Drawing from the research on stilbenoids and styryl carboxylic acids, another viable approach involves:

- Olefination of 4-methoxy-2-formylphenol with thiophthalides under basic conditions

- The reaction proceeds with high E-stereoselectivity and is atom-efficient

- The only byproduct is elemental sulfur, making purification more straightforward

Sonogashira Coupling with Partial Reduction

Two-Step Process

A Sonogashira coupling followed by partial reduction offers a controlled route to the styryl derivative:

- Copper/palladium-catalyzed coupling of 2-iodo-4-methoxyphenol with phenylacetylene

- Partial reduction of the alkyne using Lindlar catalyst to obtain the desired (Z)-alkene

- Alternatively, metal-mediated reduction to obtain the (E)-alkene

Optimized Reaction Conditions

Based on related Sonogashira protocols, the following conditions are recommended:

Table 3: Sonogashira Coupling Conditions

| Reagent/Parameter | Quantity/Condition | Notes |

|---|---|---|

| 2-Iodo-4-methoxyphenol | 1.0 equiv | Fresh material recommended |

| Phenylacetylene | 1.2 equiv | Distilled before use |

| Pd(PPh₃)₂Cl₂ | 2-5 mol% | Can be replaced with Pd(PPh₃)₄ |

| Copper(I) iodide | 5-10 mol% | Freshly purified |

| Triethylamine | 3.0 equiv | Serves as both base and co-solvent |

| Solvent | Tetrahydrofuran or Dioxane | Anhydrous conditions |

| Temperature | 50-70°C | Higher temperatures may cause side reactions |

| Reaction time | 4-12 hours | Monitor by TLC |

Direct Functionalization Approaches

C-H Activation Methods

Recent advances in C-H activation chemistry offer more direct routes to the target compound:

- Palladium-catalyzed C-H activation of 4-methoxyphenol

- Direct coupling with styrene derivatives

- This approach eliminates the need for pre-functionalization of the starting material

While theoretically elegant, these methods typically require specialized catalysts and precise control of reaction conditions to achieve good regioselectivity.

Continuous Flow Methods

Advantages of Flow Chemistry

Continuous flow methods offer several advantages for the synthesis of 4-methoxy-2-(1-phenylethenyl)phenol:

- Improved heat transfer and mixing

- Enhanced safety when handling potentially hazardous reagents

- Potential for scale-up without significant reoptimization

- Ability to use supercritical carbon dioxide as a green solvent

Flow Heck Reaction Protocol

Based on research with related compounds, a continuous flow Heck protocol can be implemented:

- A solution of 2-iodo-4-methoxyphenol and styrene in dimethylformamide is combined with a catalyst/base solution

- The mixture is passed through a heated reactor coil at controlled residence times

- The product stream is collected and processed

Table 4: Flow Reaction Parameters

| Parameter | Optimized Range | Effect on Process |

|---|---|---|

| Flow Rate | 0.5-2.0 mL/min | Controls residence time |

| Residence Time | 10-30 minutes | Impacts conversion |

| Temperature | 100-130°C | Higher temperatures accelerate reaction |

| Pressure | 5-10 bar | Maintains liquid phase |

| Catalyst Loading | 1-3 mol% | Balances activity and cost |

Purification and Characterization

Purification Methods

The crude 4-methoxy-2-(1-phenylethenyl)phenol typically requires purification:

- Column chromatography using silica gel with hexane/ethyl acetate gradients

- Recrystallization from appropriate solvent systems (methanol/water or hexane/dichloromethane)

- For larger scale, consideration of distillation under reduced pressure

Analytical Characterization

Comprehensive characterization of the purified product should include:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR)

- High-Performance Liquid Chromatography (HPLC) for purity determination

- Mass Spectrometry for molecular weight confirmation

- Infrared Spectroscopy for functional group identification

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Table 5: Comparative Analysis of Synthetic Approaches

| Synthetic Method | Typical Yield (%) | Step Count | Stereoselectivity (E:Z) | Scale-up Potential | Green Chemistry Metrics |

|---|---|---|---|---|---|

| Heck Reaction | 65-85 | 1-2 | >9:1 | Moderate | Moderate (catalyst recovery possible) |

| Wittig Approach | 55-75 | 3-4 | 3:1 to 9:1 | Good | Low (phosphine oxide waste) |

| Sonogashira/Reduction | 60-80 | 2 | Controllable | Moderate | Moderate (multiple metals) |

| C-H Activation | 40-70 | 1 | >9:1 | Limited | High (atom economy) |

| Flow Chemistry | 70-90 | 1-2 | >9:1 | Excellent | High (reduced solvent, energy efficiency) |

Practical Considerations

When selecting a preparation method, several practical factors should be considered:

- Starting material availability and cost

- Required equipment and technical expertise

- Scale of production needed

- Purity requirements for the intended application

- Environmental considerations and waste management

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(1-phenylethenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The phenylethenyl group can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Strong nucleophiles such as sodium hydride (NaH) or sodium amide (NaNH2) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the phenylethenyl group produces the corresponding alkane.

Scientific Research Applications

4-Methoxy-2-(1-phenylethenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-2-(1-phenylethenyl)phenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, it can form stable radicals that terminate peroxy radicals, thereby preventing polymerization in certain industrial applications .

Comparison with Similar Compounds

Key Structural and Spectral Features:

- Molecular Formula : C₁₅H₁₄O₂ (based on HR-MS m/z 238.0994 for a related derivative) .

- NMR Data :

- IR : Strong absorption at 1684 cm⁻¹ (C=O stretch in aldehyde derivatives) .

The compound’s reactivity is attributed to the electron-donating methoxy group and the conjugated styrenyl moiety, which facilitate electrophilic substitutions and cyclization reactions .

Comparison with Similar Compounds

The structural and functional similarities and differences between 4-methoxy-2-(1-phenylethenyl)phenol and related phenolic derivatives are summarized below:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity: The styrenyl group in the target compound enables π-π stacking and participation in cycloaddition reactions, distinguishing it from alkyl-substituted analogs (e.g., 4-ethyl-2-methoxyphenol) . Electron-withdrawing groups (e.g., -Cl in 4-chloro-2-(1-phenylethenyl)phenol) increase electrophilicity, whereas methoxy groups enhance nucleophilic aromatic substitution (NAS) reactivity .

Thermodynamic and Spectral Differences: Compounds with bulky substituents (e.g., tert-butyl groups) exhibit higher melting points and lower solubility in polar solvents due to steric effects . IR and NMR shifts: The presence of a conjugated ethenyl group in the target compound results in downfield shifts in ¹H NMR (δ 5.30–5.96) compared to non-conjugated analogs .

Applications: The target compound is pivotal in synthesizing isothiochromes and benzo[c]thiophenes , while tert-butyl derivatives are employed in polymer stabilization . Simpler analogs (e.g., 4-ethyl-2-methoxyphenol) are found in plant by-products and essential oils, highlighting their natural occurrence .

Research Findings and Industrial Relevance

- Synthetic Utility: The iodine-mediated cyclization of 4-methoxy-2-(1-phenylethenyl)phenol derivatives yields heterocycles with >80% efficiency, underscoring its value in medicinal chemistry .

- Toxicity Profile: While specific safety data for the target compound is lacking, structurally similar phenols exhibit acute oral toxicity (Category 4) and skin irritation (Category 2) .

- Computational Insights : Density-functional theory (DFT) studies confirm that electron-donating groups (e.g., -OCH₃) stabilize the compound’s HOMO-LUMO gap, enhancing its photochemical applications .

Biological Activity

Phenol, 4-methoxy-2-(1-phenylethenyl)-, also known by its CAS number 62594-98-3, is a compound of interest in various fields of biological and medicinal research. This article delves into its biological activity, synthesis, and potential applications based on diverse scientific literature.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 194.24 g/mol |

| IUPAC Name | 4-methoxy-2-(1-phenylethenyl)phenol |

| InChI Key | ZRFGKXKZBESWQF-UHFFFAOYSA-N |

Synthesis

The synthesis of Phenol, 4-methoxy-2-(1-phenylethenyl)- typically involves the following steps:

- Starting Materials : The synthesis begins with p-methoxybenzaldehyde and a suitable vinyl reagent.

- Reactions : A Wittig reaction or similar alkylation methods are often employed to introduce the phenylethenyl group.

- Purification : The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Antioxidant Properties

Phenol derivatives are known for their antioxidant capabilities. Studies have shown that Phenol, 4-methoxy-2-(1-phenylethenyl)- exhibits significant free radical scavenging activity. This property is attributed to the presence of the methoxy group, which enhances electron donation ability, thereby stabilizing free radicals and reducing oxidative stress in cells.

Anticancer Activity

Recent research indicates that this compound has potential anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study Example : A study involving human breast cancer MCF-7 cells showed that treatment with Phenol, 4-methoxy-2-(1-phenylethenyl)- resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against tumor growth .

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, this compound has been shown to exhibit anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

The biological activity of Phenol, 4-methoxy-2-(1-phenylethenyl)- is believed to be mediated through several pathways:

- Antioxidant Mechanism : By donating electrons to free radicals, it neutralizes reactive oxygen species (ROS), thereby preventing cellular damage.

- Apoptosis Induction : It activates caspases and modulates Bcl-2 family proteins, leading to programmed cell death in cancer cells.

- Cytokine Modulation : It inhibits NF-kB signaling pathways that are responsible for inflammation and immune responses.

Research Findings Summary

A summary of key findings from recent studies on Phenol, 4-methoxy-2-(1-phenylethenyl)- is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.